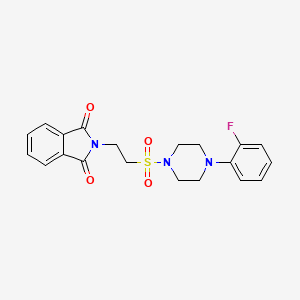

2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Description

2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, linked via a sulfonamide bridge to an isoindoline-1,3-dione moiety. The isoindoline-1,3-dione (phthalimide) group is a common pharmacophore in drug design, contributing to hydrogen bonding and π-π interactions with biological targets . The sulfonyl group enhances metabolic stability and influences pharmacokinetic properties, while the 2-fluorophenyl substitution modulates receptor affinity and selectivity .

Properties

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDINZCQSIISBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common synthetic route starts with the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione and potassium thiocyanate to produce a thiocyanate intermediate, which is further combined with aryl diazonium salts to yield the final product .

Chemical Reactions Analysis

2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of isoindoline compounds, including the target compound, may serve as potential leads for anti-Alzheimer agents. A study highlighted that modifications at specific positions on the phenyl ring significantly enhanced acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. For instance, a compound with a fluorine substituent demonstrated an IC50 value of 7.1 nM, outperforming the established drug donepezil (IC50 = 410 nM) .

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

The compound has been studied for its ability to inhibit ENTs, which are vital for nucleotide synthesis and regulation of adenosine function in chemotherapy. A novel analogue of the compound was shown to selectively inhibit ENT2 over ENT1, indicating its potential as a therapeutic agent in cancer treatment .

Carbonic Anhydrase Inhibition

Recent studies have explored the inhibitory effects of similar sulfonamide compounds on human carbonic anhydrases (hCAs), which play significant roles in various physiological processes and disease states. The structure-activity relationship of these compounds suggests that modifications can lead to enhanced inhibitory potency against specific isoforms of hCA .

Data Tables

Case Study 1: Anti-Alzheimer Activity

In a controlled study, various derivatives of isoindoline were evaluated for their acetylcholinesterase inhibition. The most potent derivative exhibited a significantly lower IC50 compared to donepezil, suggesting a promising avenue for developing new Alzheimer treatments.

Case Study 2: Selective ENT Inhibition

The evaluation of FPMINT analogues demonstrated that certain modifications led to increased selectivity towards ENT2. This selectivity is critical for reducing side effects associated with non-selective inhibitors in cancer therapies.

Mechanism of Action

The mechanism of action of 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with their binding domains .

Comparison with Similar Compounds

Research Findings and Implications

Anti-Alzheimer Potential: The sulfonyl group in the target compound may enhance blood-brain barrier penetration compared to non-sulfonylated derivatives, though direct comparative studies are needed .

Metabolic Stability : Sulfonamide linkers improve resistance to enzymatic degradation compared to ester or amide linkers in related compounds .

Receptor Selectivity : Fluorine’s electronegativity fine-tunes arylpiperazine interactions with serotonin or dopamine receptors, suggesting the target compound could exhibit dual activity in neurological disorders .

Biological Activity

The compound 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

- Molecular Formula : C19H20FN3O3S

- Molecular Weight : 393.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Dopamine Receptors : The piperazine moiety suggests potential activity on dopamine receptors, which play a critical role in neuropsychiatric disorders.

- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, indicating possible anxiolytic or antidepressant effects.

- Anti-inflammatory Pathways : The sulfonyl group may enhance anti-inflammatory properties by inhibiting COX enzymes.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Effects : In vitro assays have demonstrated significant inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

- Antitumor Properties : Early investigations into the compound's anticancer potential have shown promise in inhibiting cell proliferation in certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Reduced cytokine production | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

- Antidepressant Efficacy : A study evaluated a structurally similar compound and reported significant improvements in depression scores in rodent models, supporting the hypothesis that modifications to the piperazine structure enhance efficacy against mood disorders .

- Anti-inflammatory Mechanisms : Research on related sulfonamide derivatives indicated that they effectively inhibit COX enzymes with IC50 values ranging from 0.02 to 0.04 μM, suggesting a similar mechanism might be present in our compound .

- Cancer Cell Line Studies : Compounds with similar isoindoline structures were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing reduced viability and increased apoptosis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.